D3 Receptor Selectivity Reversal vs. Piperidine
In a comparative SAR study, the tropane-based analog 31 (8-alkyl-3-aryl-8-azabicyclo[3.2.1]octan-3-ol) demonstrated a reversal of dopamine receptor subtype selectivity relative to the piperidine parent compound L741,626. While L741,626 is D2R-selective (Ki D2R = 11.2 nM, Ki D3R = 163 nM), the tropane scaffold shifted selectivity toward D3R (Ki D2R = 33.4 nM, Ki D3R = 15.5 nM) [1]. This finding establishes that the 8-azabicyclo[3.2.1]octane core, shared by the target compound, is a critical determinant of receptor subtype preference and cannot be substituted with a piperidine ring without losing D3R-favoring activity.
| Evidence Dimension | Dopamine D2 and D3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Representative tropane analog 31: Ki(D2R) = 33.4 nM, Ki(D3R) = 15.5 nM |
| Comparator Or Baseline | Piperidine parent L741,626: Ki(D2R) = 11.2 nM, Ki(D3R) = 163 nM |
| Quantified Difference | Selectivity shift from D2R-preferring (14.6-fold) to D3R-preferring (2.2-fold) |
| Conditions | hD2(L)R- and hD3R-transfected HEK 293 cells, radioligand binding assay |
Why This Matters
The tropane scaffold's unique ability to reverse dopamine receptor subtype selectivity is essential for developing D3R-preferring ligands, making 3-phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol a preferred building block for D3R-targeted research programs.
- [1] Paul, N. M.; Taylor, M.; Kumar, R.; Deschamps, J. R.; Luedtke, R. R.; Newman, A. H. Structure-Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. J. Med. Chem. 2008, 51 (19), 6095–6109. View Source
